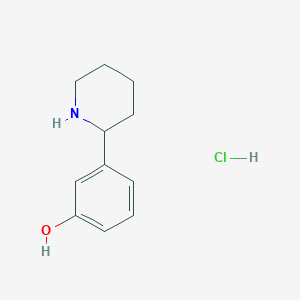
Chlorhydrate de 3-(pipéridin-2-yl)phénol
Vue d'ensemble
Description
3-(Piperidin-2-yl)phenol hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is a derivative of phenol and piperidine, where the piperidine ring is attached to the phenol moiety at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
3-(Piperidin-2-yl)phenol hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of 3-(Piperidin-2-yl)phenol hydrochloride It is known that piperidine derivatives, which include 3-(piperidin-2-yl)phenol hydrochloride, are present in more than twenty classes of pharmaceuticals . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of 3-(Piperidin-2-yl)phenol hydrochloride Piperidine derivatives are known to have a wide range of pharmacological activities
Biochemical Pathways
The biochemical pathways affected by 3-(Piperidin-2-yl)phenol hydrochloride Piperidine derivatives are known to have a wide range of pharmacological applications , suggesting that they may affect multiple biochemical pathways
Result of Action
The molecular and cellular effects of 3-(Piperidin-2-yl)phenol hydrochloride Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that they may have multiple molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Piperidin-2-yl)phenol hydrochloride is not clearly defined in the available literature. More research is needed to understand how environmental factors such as temperature, pH, and the presence of other substances may affect the action of this compound.
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Analyse Biochimique
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule .
Cellular Effects
Piperidine derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Research on similar piperidine derivatives has shown that these compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 3-(Piperidin-2-yl)phenol hydrochloride are not currently known. Piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with piperidine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-(Piperidin-2-yl)phenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-2-yl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The final product, 3-(Piperidin-2-yl)phenol hydrochloride.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Piperidin-2-yl)aniline hydrochloride
- 3-(Piperidin-2-yl)benzoic acid hydrochloride
- 3-(Piperidin-2-yl)benzaldehyde hydrochloride
Uniqueness
3-(Piperidin-2-yl)phenol hydrochloride is unique due to the presence of both a phenol and a piperidine moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
3-piperidin-2-ylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11;/h3-5,8,11-13H,1-2,6-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWQCQZQXDNUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1896533-40-6 | |
| Record name | 3-(piperidin-2-yl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



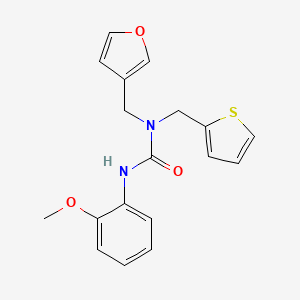
![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)
![N-CYCLOPENTYL-2-{[2-(3,4-DIMETHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2514182.png)

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)
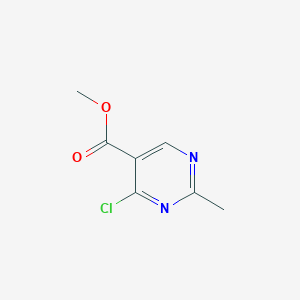
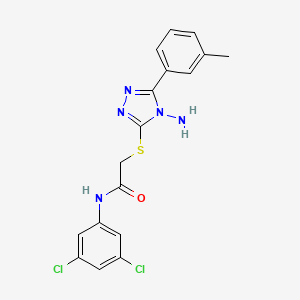

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)
![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)
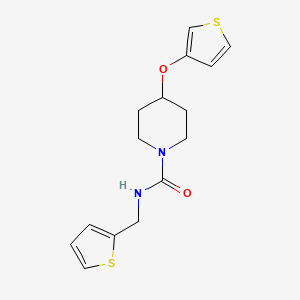
![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)
![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)
